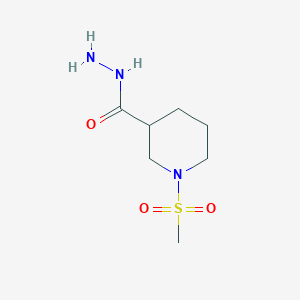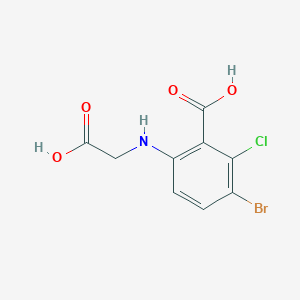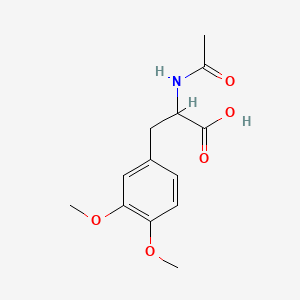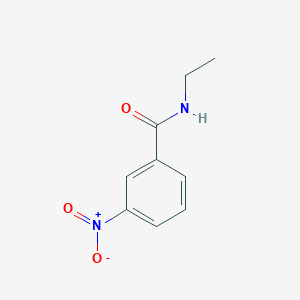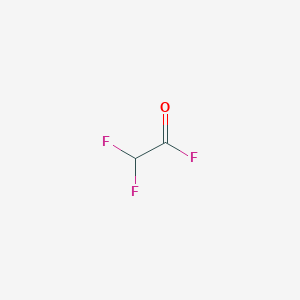
ジフルオロアセチルフルオリド
概要
説明
Difluoroacetyl fluoride (DFAF) is a colorless, odorless, and volatile organofluorine compound with the molecular formula C2F3O. It is a volatile and reactive gas at room temperature and pressure, and is mainly used as a reagent in organic synthesis and as a fluorinating agent. DFAF is a powerful fluorinating agent, and its reactivity is second only to that of fluorine itself. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
科学的研究の応用
有機合成
ジフルオロアセチルフルオリド: は、特にフルオロスルホニルラジカルの生成において、有機合成における重要な試薬です。 これらのラジカルは、生物活性分子や合成中間体に見られる構造単位であるスルホニルフルオリドの合成に不可欠です 。 ジフルオロアセチルフルオリドを用いた直接フルオロスルホニル化は、スルホニルフルオリドを簡潔かつ効率的に生成するための方法を提供し、多様な官能基化化合物の合成を促進します。
ケミカルバイオロジー
ケミカルバイオロジーにおいて、ジフルオロアセチルフルオリドは反応性プローブとして重要な役割を果たします。 ジフルオロアセチルフルオリドなどの化合物から得られるスルホニルフルオリド求電子剤は、生体適合性とタンパク質反応性のバランスを備えているため、反応性部位として機能します 。 それらは、様々なアミノ酸残基を修飾することが知られており、共有結合性酵素阻害、標的同定、および酵素結合部位のマッピングのための貴重なツールとなっています。
創薬
ジフルオロアセチルフルオリド: は、フッ素含有グリコミメチクスを開発することにより、創薬に貢献しています。 ジフルオロアセチルフルオリドなどの試薬を用いた炭水化物のフッ素化は、代謝安定性、バイオアベイラビリティ、およびタンパク質結合親和性を向上させ、より効果的な薬剤候補の創出につながります 。 このプロセスは、治療用途のための天然糖の物理化学的特性を最適化するために不可欠です。
材料科学
材料科学において、ジフルオロアセチルフルオリドは、フッ化物ガラスセラミックスの調製に使用されています。 これらの材料は、中赤外線フォトニクスに不可欠であり、ガラス形成能が低いことから、フッ化物ガラス中の結晶化制御が大きな課題となっています 。 ジフルオロアセチルフルオリドは、光学性能を損なうことなく、材料の機械的および化学的安定性を高める、相選択的結晶化を実現するのに役立ちます。
フッ素化学
フッ素化学の分野は、ジフルオロアセチルフルオリドを含む合成方法から恩恵を受けています。 それは、フッ素化学産業で用途がある様々な誘導体の調製に使用されています 。 ジフルオロアセチルフルオリドを合成するための開発された方法は、生産プロセスを簡素化し、反応温度を下げ、安全性を向上させることを目的としています。
生物物理学的手法
最後に、ジフルオロアセチルフルオリドは、示差走査蛍光法(DSF)などの生物物理学的手法において関連性があります。 DSFは、創薬の初期段階で、標的タンパク質に結合するリガンドを特定するために使用されます 。 この技術は、ジフルオロアセチルフルオリドの存在によって影響を受ける可能性のあるタンパク質の熱安定性に依存しており、創薬におけるハイスループットスクリーニングのための強力なツールとなっています。
特性
IUPAC Name |
2,2-difluoroacetyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O/c3-1(4)2(5)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLSHTZUJTXOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381191 | |
| Record name | 2,2-difluoroacetyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2925-22-6 | |
| Record name | 2,2-difluoroacetyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of difluoroacetyl fluoride in organic synthesis?
A1: Difluoroacetyl fluoride serves as a valuable building block in synthesizing various fluorinated compounds. One prominent application is in preparing difluoromethyl-substituted pyrazol-4-ylcarboxylic acids and their esters []. It also acts as a precursor for synthesizing perfluoro vinyl ether containing a carboxylic acid group by producing compounds like α-methoxycarbonyl difluoroacetyl fluoride and 3,3,3-trichloro difluoropropionyl fluoride []. Additionally, it plays a crucial role in developing a palladium-catalyzed decarbonylative difluoromethylation reaction for aryl neopentylglycol boronate esters [].
Q2: How is difluoroacetyl fluoride synthesized?
A2: Difluoroacetyl fluoride can be synthesized through a two-step process [, ]. First, dichloroacetyl chloride reacts with hydrofluoric acid in a gaseous phase using a chromium-based catalyst. This reaction yields difluoroacetyl fluoride, which is then hydrolyzed in the subsequent step to obtain difluoroacetic acid.
Q3: What is known about the thermal decomposition of difluoroacetic acid, a product of difluoroacetyl fluoride hydrolysis?
A3: The thermal decomposition of difluoroacetic acid, studied between 254–382 °C using silica, primarily yields carbon monoxide, formyl fluoride, carbon dioxide, silicon tetrafluoride, and difluoroacetyl fluoride []. This decomposition is believed to initiate with the elimination of hydrogen fluoride, followed by the formation of carbon monoxide and formyl fluoride, which then further decomposes.
Q4: Are there any spectroscopic studies on difluoroacetyl fluoride?
A4: Yes, infrared and Raman spectroscopy have been employed to study the conformational stability of difluoroacetyl fluoride []. These studies, combined with normal coordinate analysis, ab initio calculations, and vibrational assignments, provide insights into the molecule's structural features.
Q5: Has the rotational isomerism of difluoroacetyl fluoride been investigated?
A5: Yes, microwave spectroscopy has been used to study the rotational isomerism of difluoroacetyl fluoride []. This research delves into understanding the different spatial arrangements of atoms within the molecule and their relative energies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598274.png)
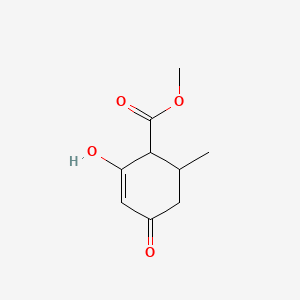
![[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol](/img/structure/B1598277.png)
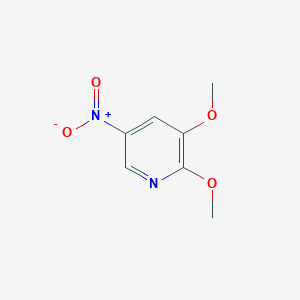
![5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598279.png)
![5-[1-(3-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598280.png)
